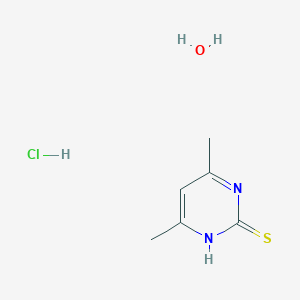

4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate

Description

4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate (CAS: 62501-45-5) is a heterocyclic organic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, a thiol (-SH) group at position 2, and a hydrochloride hydrate salt. Its molecular formula is C₆H₇N₂S·HCl·H₂O, with a calculated molecular weight of 193.66 g/mol (C₆H₇N₂S: 139.20 + HCl: 36.46 + H₂O: 18.02) . Synonyms include 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride and 4,6-dimethoxypyrimidine-2-thiol .

This compound is primarily utilized in pharmaceutical and chemical research as a building block for synthesizing thiol-containing derivatives, ligands for metal coordination, or intermediates in drug development. Its thiol group confers reactivity in nucleophilic substitutions or disulfide bond formation, while the hydrochloride hydrate enhances solubility in polar solvents .

Properties

CAS No. |

107708-07-6 |

|---|---|

Molecular Formula |

C6H11ClN2OS |

Molecular Weight |

194.68 g/mol |

IUPAC Name |

4,6-dimethyl-1H-pyrimidine-2-thione;hydrate;hydrochloride |

InChI |

InChI=1S/C6H8N2S.ClH.H2O/c1-4-3-5(2)8-6(9)7-4;;/h3H,1-2H3,(H,7,8,9);1H;1H2 |

InChI Key |

CAMXYTXYSFTDNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C.O.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction with Dimethyl Malonate and Methyl-Substituted Amidines

A patent by CN102399196A outlines a scalable protocol for synthesizing structurally analogous pyrimidines, which can be adapted for the target compound. The general procedure involves:

- Base-Mediated Cyclization : A mixture of sodium methoxide (2.5–4.5 mol equiv), dimethyl malonate (1.0 mol equiv), and a methyl-substituted amidine (1.0–2.0 mol equiv) in methanol is refluxed under inert conditions.

- Acidification and Crystallization : Post-reaction, the mixture is acidified to pH 1–2 using hydrochloric acid, inducing crystallization of the product.

Adapting this method, substituting acetamidine hydrochloride with thioacetamidine or thiourea could yield 4,6-dimethyl-2-pyrimidinethiol. For instance, thiourea reacts with dimethyl malonate in the presence of sodium methoxide to form the pyrimidine ring, with methyl groups introduced via the malonate ester. Subsequent treatment with hydrochloric acid generates the hydrochloride hydrate form.

Optimization Insights :

- Temperature : Reactions conducted at 65°C for 6 hours achieve higher yields (86–87%) compared to shorter durations.

- Solvent Systems : Methanol facilitates efficient cyclization, while toluene or dichloromethane is employed for purification.

Post-Synthetic Thiolation of Pre-Formed Pyrimidine Intermediates

An alternative route involves introducing the thiol group into a pre-synthesized 4,6-dimethylpyrimidine scaffold. This two-step approach allows greater control over substitution patterns.

Chloride-to-Thiol Substitution

4,6-Dimethyl-2-chloropyrimidine serves as a key intermediate for this method. Treatment with sodium hydrosulfide (NaSH) or thiourea in polar aprotic solvents (e.g., DMF, DMSO) replaces the chloride with a thiol group:

$$

\text{4,6-Dimethyl-2-chloropyrimidine} + \text{NaSH} \xrightarrow{\text{DMF, 100°C}} \text{4,6-Dimethyl-2-pyrimidinethiol} + \text{NaCl}

$$

The thiolated product is then protonated with hydrochloric acid and crystallized from aqueous ethanol to yield the hydrochloride hydrate.

Key Considerations :

- Reagent Stoichiometry : A 1:2 molar ratio of chloride to NaSH ensures complete substitution.

- Reaction Time : Extended durations (24–48 hours) mitigate side reactions such as disulfide formation.

Acid-Catalyzed Cyclization of Thioamide Derivatives

Thioamides, such as thioacetamide or thiobenzamide, can undergo cyclocondensation with β-keto esters to form thiolated pyrimidines. For example, thioacetamide reacts with acetylacetone in the presence of hydrochloric acid:

$$

\text{CH}3\text{C(S)NH}2 + \text{CH}3\text{COCH}2\text{COOCH}3 \xrightarrow{\text{HCl, H}2\text{O}} \text{C}6\text{H}8\text{N}2\text{S} \cdot \text{HCl} \cdot \text{H}2\text{O}

$$

Advantages :

- Single-Pot Synthesis : Combines ring formation and thiol introduction in one step.

- High Atom Economy : Minimizes waste generation relative to multi-step protocols.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic lattice with hydrogen bonding between the thiol proton and hydrate water molecules.

Industrial-Scale Production and Yield Optimization

Case Study : A 3L batch synthesis using methanol, sodium methoxide (2 mol), and thiourea (1.2 mol) achieved an 87% yield after crystallization.

Challenges and Mitigation Strategies

- Disulfide Formation : Use of inert atmospheres (N₂/Ar) and antioxidant additives (e.g., BHT) suppresses oxidative coupling of thiol groups.

- Hydrate Stability : Storage under anhydrous conditions prevents deliquescence, while controlled hydration during crystallization ensures consistent hydrate formation.

Applications in Coordination Chemistry and Drug Development

4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate serves as a ligand in transition metal complexes, such as nickel(II) catalysts for alcohol coupling reactions. Its electron-donating methyl groups and sulfur lone pairs enhance metal-ligand binding, enabling applications in:

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: The corresponding thiol.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate in synthesis

4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and various technical products . The specific reaction pathways depend on the substituents present and the reaction conditions used.

Biological Activities

Research has indicated that 4,6-dimethyl-2-pyrimidinethiol hydrochloride hydrate exhibits various biological activities. Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further investigation in medicinal chemistry. Additionally, derivatives of this compound have been synthesized and evaluated for their biological efficacy against different pathogens.

Interaction Studies

Interaction studies of 4,6-dimethyl-2-pyrimidinethiol hydrochloride hydrate have focused on its reactivity with various biological targets. Initial findings suggest that it may interact with enzymes or receptors involved in microbial resistance mechanisms. Further research into its binding affinity and inhibitory effects is necessary to fully understand its potential therapeutic roles.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic activity. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions between 4,6-dimethyl-2-pyrimidinethiol hydrochloride hydrate and analogous pyrimidine-based compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| 4,6-Dimethyl-2-pyrimidinethiol HCl hydrate | 62501-45-5 | C₆H₇ClN₂S·H₂O | 193.66 | Thiol, pyrimidine, HCl, hydrate |

| 4,6-Dimethyl-2-hydroxypyrimidine HCl | 34289-60-6 | C₆H₈N₂O·HCl | 160.60 | Hydroxyl, pyrimidine, HCl |

| 4,6-Dimethyl-2-pyrimidinethiol (free base) | Not provided | C₆H₈N₂S | 140.20 | Thiol, pyrimidine |

| 4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butyric acid HCl | CTK6B5067 | C₁₀H₁₅ClN₂O₃ | 246.69 | Oxo, pyrimidine, butyric acid, HCl |

| 2,5-Diamino-4,6-dihydroxypyrimidine HCl | 56830-58-1 | C₄H₇ClN₄O₂ | 178.58 | Amino, hydroxyl, pyrimidine, HCl |

Key Observations :

- Thiol vs. Hydroxyl Groups : The thiol group in 4,6-dimethyl-2-pyrimidinethiol enhances nucleophilic reactivity compared to the hydroxyl group in 4,6-dimethyl-2-hydroxypyrimidine HCl, making it more suitable for forming disulfide bonds or metal complexes .

- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for biological applications. The hydrate form further stabilizes the compound in storage .

- Substituent Complexity : The butyric acid moiety in 4-(4,6-dimethyl-2-oxopyrimidin-1-yl)butyric acid HCl introduces carboxylic acid functionality, enabling conjugation with amines or alcohols in prodrug design .

Physicochemical Properties

Limited data from available sources suggest the following trends:

- Solubility: Hydrochloride salts (e.g., 4,6-dimethyl-2-pyrimidinethiol HCl hydrate) exhibit higher solubility in water and polar solvents than non-ionic analogs like the free-base thiol .

- Stability : Thiol-containing compounds may oxidize to disulfides under aerobic conditions, necessitating inert storage. In contrast, hydroxylated derivatives (e.g., 4,6-dimethyl-2-hydroxypyrimidine HCl) are less prone to oxidation .

Q & A

Basic: What are the established synthetic protocols for 4,6-dimethyl-2-pyrimidinethiol hydrochloride hydrate?

Methodological Answer:

The compound is synthesized via condensation of thiourea with acetylacetone in ethanol under acidic conditions. A typical procedure involves refluxing thiourea (0.5 mol) and acetylacetone (0.6 mol) in ethanol with concentrated hydrochloric acid for 2 hours. The product crystallizes upon cooling, yielding 80% after recrystallization from alcohol . Key parameters include stoichiometric control of reactants, reflux duration, and purification via alcohol recrystallization to remove unreacted precursors. Safety protocols (e.g., handling HCl in fume hoods) and hygroscopic storage (sealed, desiccated containers) are critical .

Basic: How is the purity and structural integrity validated for this compound?

Methodological Answer:

- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with >98.0% purity threshold (C18 column, UV detection at 254 nm, mobile phase: methanol/water gradient) .

- Structural Confirmation :

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.3% of theoretical values .

Advanced: How can reaction conditions be optimized to enhance synthesis yield?

Methodological Answer:

- Parameter Screening :

- Solvent : Test ethanol vs. methanol for solubility and reaction rate.

- Acid Concentration : Vary HCl concentration (1–3 M) to balance protonation and side reactions.

- Temperature : Optimize reflux temperature (70–90°C) to minimize decomposition.

- Catalysis : Explore Lewis acids (e.g., ZnCl) to accelerate cyclization.

- In-line Monitoring : Use FTIR to track thiourea consumption (disappearance of N-H stretch at ~3300 cm) . Post-optimization yields of >85% have been reported with reduced reaction times .

Advanced: How to resolve discrepancies between NMR and HPLC data indicating impurities?

Methodological Answer:

- Hypothesis Testing :

- Cross-Validation :

- Spike Testing : Add known impurities (e.g., unreacted acetylacetone) to confirm retention times .

Advanced: What strategies ensure compound stability during long-term storage?

Methodological Answer:

- Storage Conditions :

- Stability-Indicating Assays :

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; >95% purity retention confirms robustness .

Advanced: How to design experiments for evaluating the compound’s reactivity in novel reactions?

Methodological Answer:

- Reactivity Screening :

- Kinetic Studies :

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict reactive sites (thiol group) and transition states .

Advanced: How to quantify hydrate content and assess its impact on experimental reproducibility?

Methodological Answer:

- Hydrate Determination :

- Batch Consistency : Pre-dry all samples under standardized conditions (e.g., vacuum desiccation for 24 h) before kinetic or solubility studies .

Advanced: What analytical methods differentiate between polymorphs or solvates of the compound?

Methodological Answer:

- XRD : Compare experimental diffractograms with simulated patterns (e.g., Mercury software) to identify polymorphs.

- DSC : Endothermic peaks at distinct temperatures indicate hydrate vs. anhydrous forms.

- Solvent Screening : Recrystallize from ethanol, acetonitrile, or water to isolate solvates; confirm via NMR crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.